

Crystal Structure of 2-Ethynyl-1,5-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethynyl-1,5-naphthyridine

Cat. No.: B15222873

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and synthetic aspects of **2-Ethynyl-1,5-naphthyridine**, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a published crystal structure for this specific molecule, this document leverages crystallographic data from the closely related analogue, 2-ethynylpyridine, to infer its structural properties. Detailed experimental protocols for the synthesis of the 1,5-naphthyridine core and the subsequent introduction of the ethynyl moiety via Sonogashira coupling are presented. Furthermore, a hypothetical signaling pathway is proposed based on the known biological activities of substituted 1,5-naphthyridine derivatives, highlighting its potential as a kinase inhibitor. This guide serves as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the naphthyridine scaffold.

Introduction

Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms, which have garnered significant attention in medicinal chemistry due to their diverse biological activities.^[1] The 1,5-naphthyridine scaffold, in particular, is a core component of various biologically active molecules. The introduction of an ethynyl group at the 2-position can provide a rigid linker for further functionalization or act as a pharmacophore itself, making **2-Ethynyl-1,5-naphthyridine** a molecule of considerable interest for drug discovery and development.

Modeled Crystal Structure

As of the date of this document, a crystal structure for **2-Ethynyl-1,5-naphthyridine** has not been deposited in the Cambridge Structural Database (CSD) or other crystallographic databases. Therefore, we present a modeled structure and analysis based on the published crystal structure of 2-ethynylpyridine, a structurally analogous compound.^[1] This allows for an informed estimation of bond lengths, angles, and potential intermolecular interactions.

The crystal structure of 2-ethynylpyridine reveals a planar pyridine ring with the ethynyl group extending linearly. It is anticipated that **2-Ethynyl-1,5-naphthyridine** would exhibit a similar planarity in its bicyclic core.

Modeled Crystallographic Data

The following table summarizes the anticipated crystallographic data for **2-Ethynyl-1,5-naphthyridine**, extrapolated from the data of 2-ethynylpyridine.

Parameter	Modeled Value
Crystal System	Orthorhombic
Space Group	Pna2 ₁
Unit Cell Dimensions	
a (Å)	~8.4
b (Å)	~17.5
c (Å)	~8.4
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	~1225
Z	8

Note: These values are estimations based on the crystal structure of 2-ethynylpyridine and are intended for illustrative purposes.^[1]

Modeled Molecular Geometry

The key bond lengths and angles for the ethynyl-substituted pyridine portion of the molecule are expected to be similar to those observed in 2-ethynylpyridine.

Bond/Angle	Modeled Value
C≡C bond length (Å)	~1.18
C(sp)-C(sp ²) bond length (Å)	~1.43
C-C≡C bond angle (°)	~178

Experimental Protocols

The synthesis of **2-Ethynyl-1,5-naphthyridine** can be approached in a two-step process: the synthesis of a suitable 2-halo-1,5-naphthyridine precursor, followed by a palladium-catalyzed cross-coupling reaction to introduce the ethynyl group.

Synthesis of 2-Chloro-1,5-naphthyridine

A common route to substituted 1,5-naphthyridines involves the cyclization of aminopyridine derivatives.^[2] For the synthesis of a 2-chloro precursor, one could start from a 1,5-naphthyridin-2(1H)-one, which can be subsequently chlorinated.

Protocol: Synthesis of 1,5-Naphthyridin-2(1H)-one

- A mixture of 3-aminopyridine and an appropriate three-carbon building block (e.g., acrylic acid derivative) is heated in the presence of a dehydrating agent such as polyphosphoric acid.
- The reaction mixture is heated to a high temperature (e.g., 180-220 °C) for several hours.
- After cooling, the mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the product.

- The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Protocol: Chlorination of 1,5-Naphthyridin-2(1H)-one

- 1,5-Naphthyridin-2(1H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl_3) or phosphorus pentachloride (PCl_5).^[2]
- The reaction is typically carried out at reflux for several hours.
- After completion, the excess chlorinating agent is removed under reduced pressure.
- The residue is carefully quenched with ice water and neutralized with a base to precipitate the 2-chloro-1,5-naphthyridine.
- The product is extracted with an organic solvent (e.g., dichloromethane or chloroform), dried over an anhydrous salt (e.g., Na_2SO_4), and purified by column chromatography.

Sonogashira Coupling for the Synthesis of 2-Ethynyl-1,5-naphthyridine

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.^{[3][4][5]}

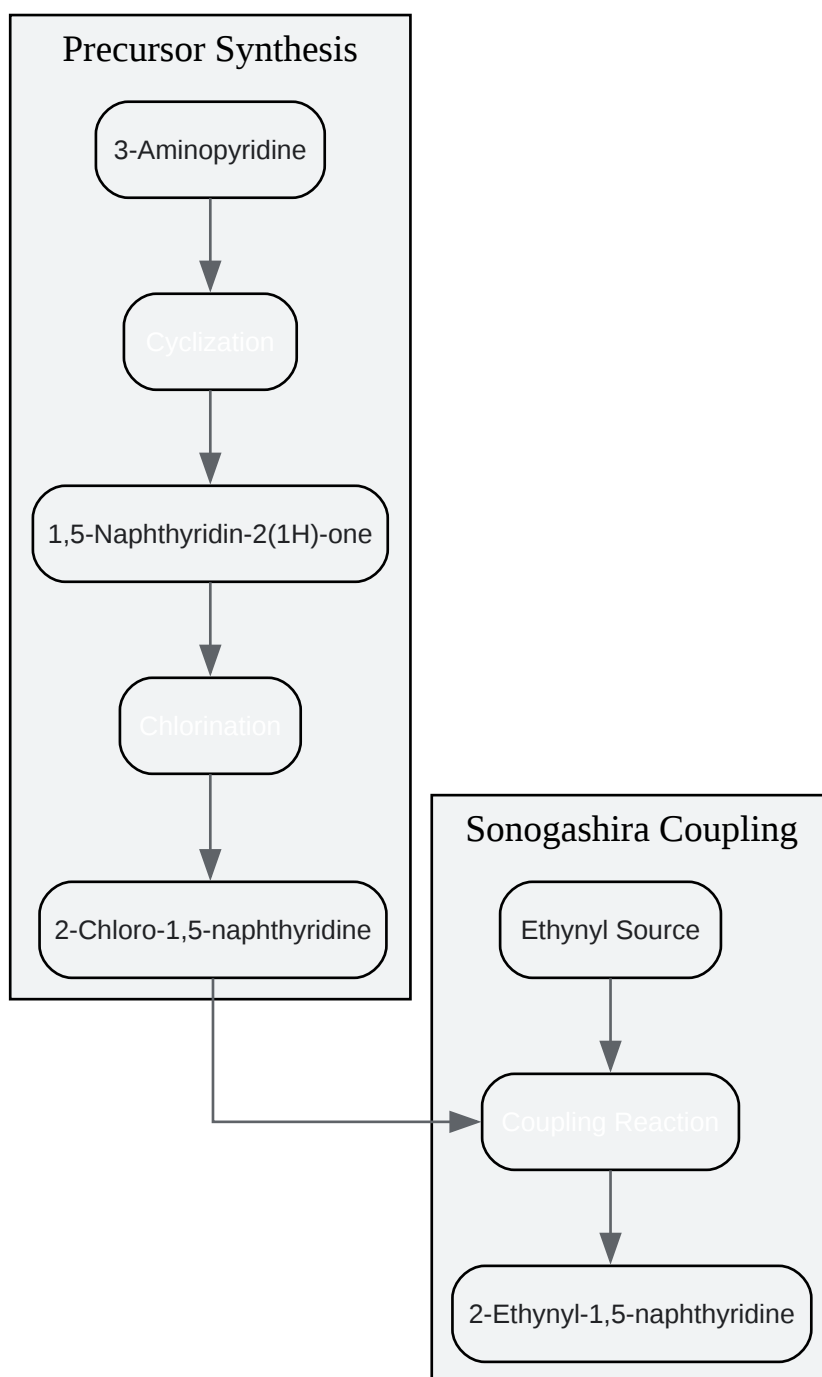
Protocol: Sonogashira Coupling^[5]

- To a solution of 2-chloro-1,5-naphthyridine (1.0 eq) in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI , 0.025 eq).
- A base, typically an amine such as diisopropylamine or triethylamine (7.0 eq), is added to the mixture.
- The terminal alkyne (e.g., ethynyltrimethylsilane or acetylene gas, 1.1 eq) is then introduced.
- The reaction mixture is stirred at room temperature or slightly elevated temperature for 3-24 hours until completion, monitored by TLC or LC-MS.

- Upon completion, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove the catalyst.
- The filtrate is washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford **2-Ethynyl-1,5-naphthyridine**.

Mandatory Visualizations

Synthetic Workflow

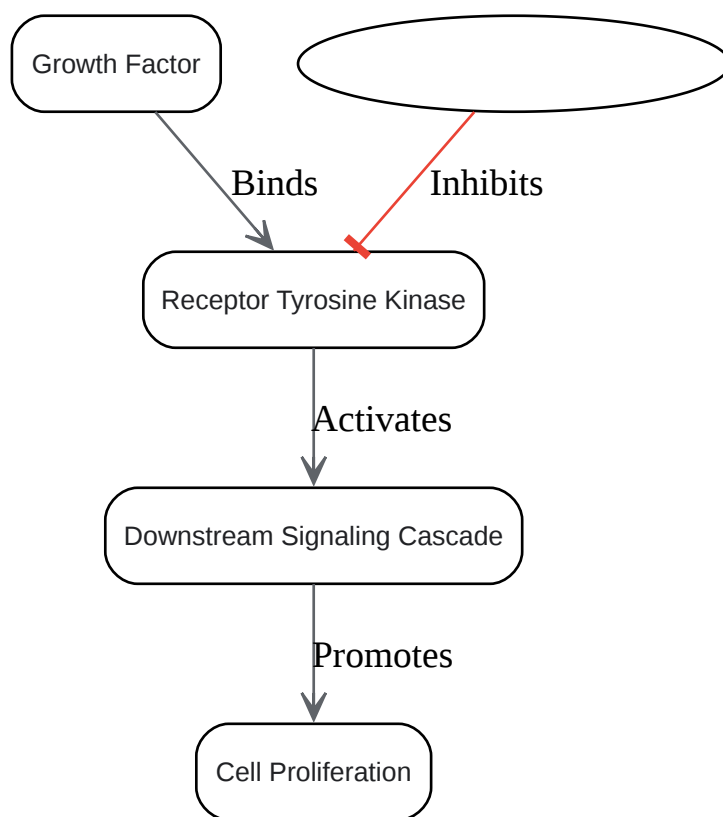


[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Ethynyl-1,5-naphthyridine**.

Hypothetical Signaling Pathway

Given that many substituted 1,5-naphthyridine derivatives have been investigated as kinase inhibitors, a hypothetical signaling pathway involving inhibition of a protein kinase is presented. [6]



[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Conclusion

This technical guide provides a foundational understanding of the structural and synthetic aspects of **2-Ethynyl-1,5-naphthyridine**. While a definitive crystal structure remains to be determined, modeling based on the analogue 2-ethynylpyridine offers valuable insights into its molecular geometry. The provided experimental protocols, based on established synthetic methodologies for 1,5-naphthyridines and Sonogashira couplings, offer a practical route to this compound. The potential for **2-Ethynyl-1,5-naphthyridine** to function as a kinase inhibitor, as depicted in the hypothetical signaling pathway, underscores its relevance for further investigation in drug discovery programs. This document is intended to serve as a catalyst for future research into this promising molecule and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CID 139145437 | C₁₄H₁₀N₂ | CID 139145437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure of 2-Ethynyl-1,5-naphthyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15222873#crystal-structure-of-2-ethynyl-1-5-naphthyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com